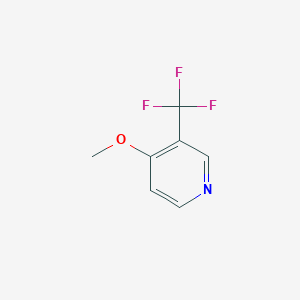

4-Methoxy-3-(trifluoromethyl)pyridine

説明

4-Methoxy-3-(trifluoromethyl)pyridine is a heterocyclic aromatic compound characterized by a pyridine ring substituted with a methoxy group (-OCH₃) at the 4-position and a trifluoromethyl group (-CF₃) at the 3-position. This structural motif confers unique electronic and steric properties, making it a valuable intermediate in medicinal and agrochemical research.

Key Applications:

- Pharmaceuticals: It serves as a building block in dopamine D1 receptor agonists, such as compound 35, which demonstrates potent antiparkinsonian activity .

- Agrochemicals: Trifluoromethyl pyridine derivatives are prominent in pesticide development due to their enhanced bioactivity and metabolic stability .

- Chemical Synthesis: The compound’s reactivity enables its use in complex heterocyclic syntheses, including triazolopyridines and thienopyridines .

特性

IUPAC Name |

4-methoxy-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c1-12-6-2-3-11-4-5(6)7(8,9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMORMIUMBXJQPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201285285 | |

| Record name | 4-Methoxy-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201285285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214346-70-9 | |

| Record name | 4-Methoxy-3-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214346-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201285285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Route via Nucleophilic Aromatic Substitution

This approach involves the substitution of a halogenated pyridine precursor with methoxy and trifluoromethyl groups.

Reaction conditions typically involve elevated temperatures (around 100–150°C), polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide, and bases like potassium carbonate or sodium hydride to facilitate nucleophilic substitution.

Route via Cyclization of Pyridine Precursors

This multistep method involves constructing the pyridine ring followed by selective substitution:

- Preparation of 2-Amino-4-methoxy-3-(trifluoromethyl)pyridine through cyclization of suitable amino derivatives.

- Oxidation or substitution steps to introduce the trifluoromethyl group at the 3-position.

Reaction conditions include refluxing in solvents such as ethanol or acetic acid, with catalysts like zinc chloride or aluminum chloride to promote cyclization.

Trifluoromethylation of Pyridine Derivatives

Research indicates that trifluoromethylation can be achieved via radical or electrophilic methods:

- Electrophilic trifluoromethylation using reagents like trifluoromethyl iodide in the presence of copper catalysts.

- Radical-based methods employing Togni’s reagent or Umemoto’s reagent, often under mild conditions.

Reaction conditions are optimized to prevent over-trifluoromethylation and ensure regioselectivity at the 3-position.

Industrial Synthesis Considerations

For large-scale production, continuous flow reactors and automated systems are employed to improve yield and consistency. The process involves:

- Precursor synthesis via chlorination and trifluoromethylation.

- Purification steps such as crystallization or chromatography.

- Reaction optimization for cost-effectiveness and environmental safety.

Data Table Summarizing Preparation Methods

Research Findings and Notes

- The trifluoromethylation at the 3-position of pyridine is highly regioselective when using electrophilic reagents under controlled conditions.

- Methoxy substitution is best achieved via nucleophilic aromatic substitution on activated pyridine derivatives.

- Industrial processes favor continuous flow methods to enhance safety and yield, especially for trifluoromethylation steps.

- Optimization of reaction parameters, such as temperature, solvent, and catalysts, significantly influences the purity and yield of the final compound.

化学反応の分析

Nucleophilic Substitution Reactions

The methoxy group at position 4 can undergo nucleophilic substitution under specific conditions. For example:

-

Demethylation : Treatment with boron tribromide (BBr₃) in dichloromethane converts the methoxy group to a hydroxyl group, yielding 4-hydroxy-3-(trifluoromethyl)pyridine . This intermediate can further react with alkyl halides or acyl chlorides to form ethers or esters.

-

Replacement with Amines : In the presence of sodium amide (NaNH₂) and ammonia, the methoxy group can be displaced by amines, producing 4-amino-3-(trifluoromethyl)pyridine derivatives.

Table 1: Nucleophilic Substitution Conditions and Outcomes

Electrophilic Aromatic Substitution

The electron-donating methoxy group activates the pyridine ring at positions 5 and 6 for electrophilic attacks, though the trifluoromethyl group’s electron-withdrawing nature moderates reactivity:

-

Nitration : Using HNO₃/H₂SO₄ at 0–5°C introduces a nitro group predominantly at position 5, forming 4-methoxy-5-nitro-3-(trifluoromethyl)pyridine .

-

Halogenation : Bromination with N-bromosuccinimide (NBS) in acetonitrile yields 5-bromo-4-methoxy-3-(trifluoromethyl)pyridine.

Table 2: Electrophilic Substitution Reactions

Cross-Coupling Reactions

The introduction of halogens (e.g., bromine at position 5) enables transition metal-catalyzed cross-couplings:

-

Suzuki-Miyaura Coupling : Using Pd(PPh₃)₄ and arylboronic acids in THF/H₂O, biaryl derivatives are synthesized.

-

Buchwald-Hartwig Amination : Palladium catalysts facilitate coupling with primary/secondary amines to form C–N bonds.

Table 3: Cross-Coupling Reaction Parameters

| Coupling Type | Catalyst/Base | Substrate | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, THF | 5-Bromo-4-methoxy-3-(trifluoromethyl) | 5-Aryl-4-methoxy-3-(trifluoromethyl) | 80–90 | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 5-Bromo derivative + morpholine | 5-Morpholino-4-methoxy-3-(trifluoromethyl) | 70 |

Oxidation and Reduction

-

Oxidation of Methoxy Group : Strong oxidants like KMnO₄ convert the methoxy group to a carbonyl, yielding 4-oxo-3-(trifluoromethyl)pyridine.

-

Reduction of Pyridine Ring : Hydrogenation over Raney Ni reduces the pyridine ring to piperidine, though the trifluoromethyl group remains intact.

Radical Reactions

The trifluoromethyl group participates in radical-mediated C–H functionalization. Under UV light with di-tert-butyl peroxide (DTBP), position 2 undergoes alkylation with alkanes .

Complexation and Coordination Chemistry

The nitrogen lone pair facilitates coordination with metal centers (e.g., Ru, Pd) to form catalysts for hydrogenation or C–C bond-forming reactions .

科学的研究の応用

Agrochemical Applications

Herbicides and Pesticides

The trifluoromethylpyridine derivatives, including 4-Methoxy-3-(trifluoromethyl)pyridine, have been extensively utilized in the development of herbicides and pesticides. The introduction of the trifluoromethyl group significantly improves the herbicidal activity against various weed species. For instance, Fluazifop-butyl, the first commercialized derivative, has shown effectiveness in controlling grass weeds in cereal crops like wheat .

Table 1: Key Agrochemical Products Containing Trifluoromethylpyridine Derivatives

| Compound Name | Active Ingredient | Application Area | Market Approval Year |

|---|---|---|---|

| Fluazifop-butyl | 4-(Trifluoromethyl)pyridine | Herbicide for cereals | 1980 |

| Fluazinam | 4-Methoxy-3-(trifluoromethyl)pyridine | Fungicide | 1999 |

| Bimiralisib | 2-Amino-4-(trifluoromethyl)pyridine | Cancer treatment | Clinical Trials |

Pharmaceutical Applications

Drug Development

The unique structure of 4-Methoxy-3-(trifluoromethyl)pyridine allows it to serve as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives are being explored for their potential as dual orexin receptor agonists, which may help treat conditions like narcolepsy . Moreover, compounds containing this moiety are undergoing clinical trials for their efficacy in treating various diseases, including cancer.

Case Study: Bimiralisib

Bimiralisib (PQR309) is a notable example where 4-Methoxy-3-(trifluoromethyl)pyridine serves as an essential building block. It is being developed as a phosphoinositide 3-kinase inhibitor with promising results in targeting cancer cells .

Table 2: Pharmaceutical Compounds Derived from Trifluoromethylpyridine

| Compound Name | Target Disease | Mechanism of Action | Clinical Status |

|---|---|---|---|

| Bimiralisib | Cancer | PI3K/mTOR inhibition | Phase II Trials |

| Icenticaftor | Cystic Fibrosis | CFTR potentiation | Clinical Trials |

| Various TFMP Derivatives | Multiple (e.g., infections) | Antimicrobial activity | Under Investigation |

Mechanistic Insights

The biological activities associated with 4-Methoxy-3-(trifluoromethyl)pyridine derivatives can be attributed to the unique electronic properties imparted by the trifluoromethyl group. This modification enhances lipophilicity and metabolic stability, making these compounds more effective in biological systems .

作用機序

The mechanism of action of 4-Methoxy-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its chemical stability and reactivity, making it effective in various applications. The compound’s effects are mediated through its interaction with enzymes, receptors, and other biomolecules, leading to specific biological outcomes .

類似化合物との比較

Dopamine D1 Receptor Agonists

- 4-Methoxy-3-(trifluoromethyl)pyridine-Based Compound 35 : Exhibits high selectivity for D1 receptors (IC₅₀ = 12 nM) and improved metabolic stability due to the trifluoromethyl group .

- UDO and UDD (Pyridine Derivatives with -CF₃): These CYP51 inhibitors target Trypanosoma cruzi with efficacy comparable to posaconazole. Unlike compound 35, they lack methoxy groups but incorporate chlorophenyl and piperazine moieties .

Table 1: Pharmacological Comparison

| Compound | Target | Key Structural Features | Activity/IC₅₀ |

|---|---|---|---|

| 4-Methoxy-3-CF₃-pyridine (35) | Dopamine D1 Receptor | 4-OCH₃, 3-CF₃, pyridine core | IC₅₀ = 12 nM |

| UDO | CYP51 Enzyme | 3-CF₃, chlorophenyl, piperazine | EC₅₀ = 0.2 μM |

c-KIT Inhibitors

- Thiazolo[5,4-b]pyridines: Incorporate trifluoromethyl phenyl amide groups, showing enhanced potency (IC₅₀ < 50 nM) compared to non-CF₃ precursors .

Agrochemical Derivatives

Insecticidal Agents

- 4-Methoxy-3-CF₃-pyridine Derivatives : Exhibit superior nematocidal activity (e.g., compound 5n inhibits Meloidogyne incognita by 63.3% at 100 μg/mL) compared to tioxazafen (29.0%) .

- 5,6-Dichloropyridine Derivatives : Lack trifluoromethyl groups but show moderate insecticidal activity (40–50% inhibition) .

Table 2: Agrochemical Performance

| Compound | Target Organism | Key Modifications | Activity (% Inhibition) |

|---|---|---|---|

| 5n (CF₃-pyridine) | M. incognita | 3-CF₃, oxadiazole | 63.3% at 100 μg/mL |

| Tioxazafen | M. incognita | Non-CF₃, benzamide | 29.0% at 100 μg/mL |

Antifungal Activity

- Trifluoromethyl Pyridine-Oxadiazole Hybrids : Despite strong nematocidal effects, these compounds show poor antifungal activity (<50% inhibition against Rhizoctonia solani) .

Structural and Electronic Comparisons

Substituent Effects

- Methoxy Group (-OCH₃) : Enhances solubility and hydrogen-bonding capacity. Present in 4-Methoxy-3-CF₃-pyridine but absent in UDO and thiazolo[5,4-b]pyridines.

- Trifluoromethyl Group (-CF₃) : Increases lipophilicity and metabolic stability. Common in bioactive derivatives across pharmaceuticals and agrochemicals .

Table 3: Physicochemical Properties

| Compound | Boiling Point (°C) | Density (g/cm³) | pKa |

|---|---|---|---|

| 4-Methoxy-3-CF₃-pyridine | N/A | N/A | ~4.5* |

| 4-Methoxy-3-(triisopropylsilyl)pyridine | 331.2 | 0.91 | 6.74 |

*Estimated based on analogous pyridines.

生物活性

4-Methoxy-3-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the mechanisms, effects, and potential applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methoxy group and a trifluoromethyl group. The trifluoromethyl group enhances its electron-withdrawing properties, which can significantly influence its chemical behavior and biological activity. This unique structure imparts distinct reactivity, making it valuable in various biological contexts.

4-Methoxy-3-(trifluoromethyl)pyridine interacts with specific molecular targets, including proteins and nucleic acids. The trifluoromethyl group is known to enhance binding affinity to these targets, potentially modulating the activity of enzymes and receptors. This modulation can lead to various biological effects, including anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-Methoxy-3-(trifluoromethyl)pyridine derivatives. For instance, compounds derived from this structure have shown significant cytotoxicity against various cancer cell lines. In one study, derivatives exhibited IC50 values ranging from 15.3 µM to 29.1 µM against breast cancer cell lines MDA-MB453 and MCF-7 .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 10 | MDA-MB453 | 29.1 |

| 11 | MCF-7 | 15.3 |

This suggests that structural variations in the pyridine derivatives can drastically influence their anticancer properties.

Antimicrobial Activity

The compound also demonstrates notable antimicrobial activity. Research indicates that certain derivatives effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The presence of the trifluoromethyl group appears to enhance this activity, contributing to its potential as an antimicrobial agent .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, 4-Methoxy-3-(trifluoromethyl)pyridine exhibits anti-inflammatory effects. One study reported that derivatives of this compound showed significant inhibition of paw edema in animal models, outperforming standard anti-inflammatory drugs like indomethacin .

Case Studies

- Anticancer Efficacy : A series of experiments evaluated the cytotoxic effects of various derivatives on ovarian and breast cancer cell lines. Results indicated that modifications in substituents led to enhanced cytotoxicity with minimal toxicity to non-cancerous cells .

- Antimicrobial Screening : In vitro tests were conducted on multiple bacterial strains, revealing that specific derivatives had potent bacteriostatic effects against both gram-positive and gram-negative bacteria. The findings suggest a promising avenue for developing new antimicrobial agents based on this scaffold .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Methoxy-3-(trifluoromethyl)pyridine in academic research?

- Methodology :

Nucleophilic Substitution : Start with a pyridine derivative (e.g., 4-nitropyridine-1-oxide). Use mixed alkali (K₂CO₃/KOH) and trifluoroethanol for regioselective substitution at the 3-position. Rearrangement with acetic anhydride yields intermediates, which are purified via transesterification (71% yield) .

Oxidative Cyclization : For derivatives, prepare hydrazine intermediates and perform oxidative ring closure using sodium hypochlorite in ethanol (73% yield). This green approach avoids toxic reagents like Cr(VI) salts .

- Key Considerations : Optimize reaction time, temperature, and solvent polarity to enhance regioselectivity.

Q. How can researchers characterize 4-Methoxy-3-(trifluoromethyl)pyridine using spectroscopic and crystallographic methods?

- Analytical Techniques :

- ¹H/¹³C NMR : Identify methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups via characteristic shifts (e.g., δ ~3.9 ppm for -OCH₃ and δ ~120-125 ppm for -CF₃ in ¹³C NMR).

- X-ray Crystallography : Resolve crystal packing and intermolecular interactions. Protonation of the pyridine nitrogen may form pyridinium salts, altering supramolecular motifs (e.g., hydrogen-bonding networks) .

- Mass Spectrometry : Confirm molecular weight (MW = 207.13 g/mol) and fragmentation patterns .

Q. What purification strategies are effective for isolating 4-Methoxy-3-(trifluoromethyl)pyridine from reaction mixtures?

- Methods :

- Column Chromatography : Use silica gel with hexane/ethyl acetate gradients to separate polar byproducts.

- Recrystallization : Employ ethanol or dichloromethane/hexane mixtures to obtain high-purity crystals.

- Extraction : For intermediates, use dichloromethane washes and alumina plugs to remove unreacted reagents .

Advanced Research Questions

Q. What strategies mitigate challenges in regioselective functionalization during the synthesis of 4-Methoxy-3-(trifluoromethyl)pyridine derivatives?

- Approaches :

Directed Metalation : Use directing groups (e.g., -OCH₃) to guide electrophilic substitution at the 3-position.

Protection/Deprotection : Temporarily block reactive sites (e.g., silyl ethers for -OH groups) to prevent unwanted side reactions .

Microwave-Assisted Synthesis : Reduce reaction times and improve selectivity under controlled heating .

- Case Study : Mixed alkali systems (K₂CO₃/KOH) enhance trifluoroethoxy substitution efficiency in related pyridine derivatives .

Q. How do electronic effects of the trifluoromethyl (-CF₃) and methoxy (-OCH₃) groups influence the compound’s reactivity and stability?

- Electronic Impact :

- -CF₃ : Strong electron-withdrawing effect reduces pyridine ring electron density, decreasing susceptibility to electrophilic attack but enhancing stability toward oxidation.

- -OCH₃ : Electron-donating effect increases ring electron density at the 4-position, favoring nucleophilic substitution or coordination in metal complexes.

Q. How can researchers resolve contradictions in reported reaction yields for this compound’s synthesis?

- Troubleshooting :

- Variable Control : Standardize solvent purity (e.g., anhydrous ethanol vs. technical grade), catalyst loading, and reaction scale.

- Byproduct Analysis : Use HPLC-MS to identify side products (e.g., over-oxidized intermediates) that reduce yields .

- Data Reconciliation : Publish detailed reaction logs (time, temperature, stirring rate) to enable reproducibility.

Q. What green chemistry principles can be applied to improve the sustainability of synthesizing 4-Methoxy-3-(trifluoromethyl)pyridine?

- Innovations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。